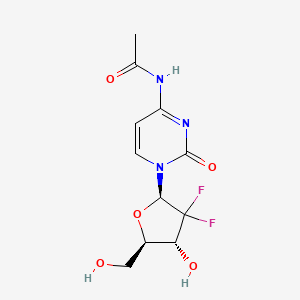

N-Acetyl-2'-deoxy-2',2'-difluorocytidine

Description

BenchChem offers high-quality N-Acetyl-2'-deoxy-2',2'-difluorocytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-2'-deoxy-2',2'-difluorocytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N3O5/c1-5(18)14-7-2-3-16(10(20)15-7)9-11(12,13)8(19)6(4-17)21-9/h2-3,6,8-9,17,19H,4H2,1H3,(H,14,15,18,20)/t6-,8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAFZSZOZIXNFX-FTLITQJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N4-acetyl gemcitabine intermediate for oligonucleotide synthesis

An In-Depth Technical Guide to N4-acetyl gemcitabine for Oligonucleotide Synthesis

Introduction: Bridging Chemotherapy and Genetic Medicine

Gemcitabine (2',2'-difluorodeoxycytidine) is a potent nucleoside analog widely employed as a first-line chemotherapeutic agent for a range of cancers, including pancreatic, breast, and non-small cell lung cancer.[1][2] Its mechanism of action involves incorporation into DNA, where it inhibits replication and induces apoptosis.[2] To enhance its therapeutic index and enable targeted delivery, researchers are increasingly incorporating gemcitabine into synthetic oligonucleotides. These drug-oligonucleotide conjugates hold promise for antisense therapies, targeted prodrug strategies, and novel diagnostic probes.

However, the chemical synthesis of oligonucleotides is a precise, multi-step process that demands rigorous protection of reactive functional groups.[3] The exocyclic amine (N4) of the cytosine base in gemcitabine is nucleophilic and, if left unprotected, would interfere with the phosphoramidite chemistry that underpins solid-phase oligonucleotide synthesis, leading to unwanted side reactions and chain branching.[3][4]

This guide provides a comprehensive overview of the use of N4-acetyl gemcitabine as a key intermediate for the successful incorporation of this powerful cytotoxic agent into custom oligonucleotides. The N-acetyl group serves as an elegant and practical protecting group, effectively masking the exocyclic amine during synthesis while being readily removable under standard deprotection conditions. We will explore the synthesis of the phosphoramidite monomer, its application in automated solid-phase synthesis, and the subsequent deprotection and purification of the final gemcitabine-modified oligonucleotide.

Part 1: Synthesis of the N4-acetyl gemcitabine Phosphoramidite Monomer

The journey from the gemcitabine drug to a building block ready for oligonucleotide synthesis involves three critical chemical transformations: selective acetylation of the base, protection of the 5'-hydroxyl group, and phosphitylation of the 3'-hydroxyl group.

Workflow for Monomer Synthesis

The overall synthetic pathway is a sequential process designed to add the necessary protecting and reactive groups in a controlled manner.

Caption: Overall workflow for the synthesis of the phosphoramidite monomer.

Step 1: Selective N4-Acetylation

The primary challenge is to acetylate the N4-amino group without modifying the 3'- and 5'-hydroxyl groups. This is typically achieved using a transient protection strategy.

Experimental Protocol:

-

Co-evaporate gemcitabine with anhydrous pyridine to remove residual water.

-

Dissolve the dried gemcitabine in anhydrous pyridine.

-

Cool the solution in an ice bath and add chlorotrimethylsilane (TMS-Cl) dropwise. This transiently protects the hydroxyl groups as TMS ethers.

-

Add acetic anhydride to the reaction mixture. The less-hindered N4-amino group reacts preferentially over the silylated hydroxyls.

-

After the reaction is complete (monitored by TLC), quench the reaction by adding methanol, which also removes the TMS protecting groups.

-

Purify the resulting N4-acetyl gemcitabine using silica gel column chromatography.

Causality: The use of TMS-Cl to transiently protect the hydroxyls is a key experimental choice. It directs the acetylation to the desired nitrogen atom. The subsequent removal of the TMS groups with methanol is a mild and efficient deprotection step that leaves the N-acetyl group intact.[5]

Step 2: 5'-Hydroxyl Protection with Dimethoxytrityl (DMT)

The 5'-hydroxyl group of the growing oligonucleotide chain is the site of chain extension. Protecting this group on the incoming monomer is essential. The 4,4'-dimethoxytrityl (DMT) group is the standard choice for this role for two reasons:

-

It is acid-labile, allowing for its rapid removal at the beginning of each synthesis cycle.[6]

-

Its significant hydrophobicity is crucial for the purification of the final oligonucleotide.[7][8]

Experimental Protocol:

-

Dry the N4-acetyl gemcitabine by co-evaporation with anhydrous pyridine.

-

Dissolve the substrate in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Quench the reaction with methanol and remove the solvent under reduced pressure.

-

Purify the 5'-O-DMT-N4-acetyl gemcitabine by silica gel chromatography.

Step 3: 3'-Phosphitylation

The final step is to introduce the reactive phosphoramidite moiety at the 3'-hydroxyl position. This group, when activated, will form the phosphite triester linkage with the 5'-hydroxyl of the support-bound nucleotide.[]

Experimental Protocol:

-

Dissolve the 5'-O-DMT-N4-acetyl gemcitabine in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).

-

Add N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

-

Cool the solution in an ice bath and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Stir the reaction at room temperature until completion.

-

Purify the final N4-acetyl-5'-O-DMT-gemcitabine-3'-CE-phosphoramidite by precipitation into a non-polar solvent like hexane, followed by collection and drying under vacuum.

Caption: Structure of the final gemcitabine phosphoramidite building block.

Part 2: Solid-Phase Oligonucleotide Synthesis (SPOS)

With the custom phosphoramidite in hand, it can be incorporated into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[10][11]

The Four-Step Phosphoramidite Cycle

Each addition of a nucleotide, including the gemcitabine monomer, follows a four-step cycle that is repeated until the desired sequence is assembled.[][11]

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Protocol for Incorporating the Gemcitabine Monomer

-

Preparation: Dissolve the lyophilized N4-acetyl gemcitabine phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) and install it on a designated port on the synthesizer.

-

Synthesis Initiation: Program the desired sequence into the synthesizer. The synthesis begins with the 3'-most nucleoside, which is pre-attached to the CPG support.

-

Detritylation: The synthesizer delivers a solution of trichloroacetic acid (TCA) in dichloromethane to remove the DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The column is then washed with acetonitrile.

-

Coupling: The gemcitabine phosphoramidite solution is mixed with an activator (e.g., 5-ethylthio-1H-tetrazole) and delivered to the synthesis column. The activated monomer reacts with the free 5'-hydroxyl group. A slightly extended coupling time (e.g., 60-120 seconds) may be beneficial to ensure high coupling efficiency for this modified base.

-

Capping: To prevent unreacted chains ("failure sequences") from elongating further, a capping step is performed. A mixture of acetic anhydride and N-methylimidazole is delivered to acetylate any free 5'-hydroxyl groups.[6][12]

-

Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a stable pentavalent phosphate triester. This is achieved by treating the column with a solution of iodine in a tetrahydrofuran/water/pyridine mixture.[12]

-

Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

Part 3: Deprotection and Purification

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all protecting groups—including the N4-acetyl group on gemcitabine—must be removed.

Cleavage and Deprotection Protocol

This is a critical, often single-step, process that yields the crude oligonucleotide.

Table 1: Standard Protecting Groups and Deprotection

| Nucleoside | Base Protecting Group | Phosphate Protection | Deprotection Reagent |

|---|---|---|---|

| dA | Benzoyl (Bz) | 2-Cyanoethyl (CE) | Concentrated Ammonium Hydroxide |

| dC | Benzoyl (Bz) | 2-Cyanoethyl (CE) | Concentrated Ammonium Hydroxide |

| dG | Isobutyryl (iBu) | 2-Cyanoethyl (CE) | Concentrated Ammonium Hydroxide |

| Gemcitabine | Acetyl (Ac) | 2-Cyanoethyl (CE) | Concentrated Ammonium Hydroxide |

Experimental Protocol:

-

Transfer the CPG support containing the synthesized oligonucleotide into a screw-cap vial.

-

Add concentrated ammonium hydroxide (28-30%).

-

Seal the vial tightly and heat at 55 °C for 8-12 hours. This single treatment accomplishes three things simultaneously:

-

Cleavage: The succinyl linker holding the oligo to the CPG is hydrolyzed.

-

Phosphate Deprotection: The cyanoethyl groups are removed from the phosphate backbone via β-elimination.[13]

-

Base Deprotection: The benzoyl, isobutyryl, and acetyl protecting groups are hydrolyzed from the nucleobases.[13][14]

-

-

After cooling, centrifuge the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube.

-

Lyophilize the solution to obtain the crude oligonucleotide pellet.

Trustworthiness: The N-acetyl group is significantly more labile than the standard benzoyl or isobutyryl groups, ensuring its complete removal under standard ammonium hydroxide deprotection conditions.[14][15] For oligonucleotides containing particularly sensitive modifications, milder deprotection strategies (e.g., potassium carbonate in methanol) can be employed, but these require the use of ultra-mild protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) on all monomers.[14]

Purification of the Gemcitabine-Modified Oligonucleotide

Purification is essential to separate the full-length product from shorter failure sequences.[16] High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][17]

Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. It is particularly powerful when the synthesis is performed "DMT-on," where the final DMT group is left on the 5'-end of the desired full-length product.[7] This large, hydrophobic DMT tag causes the full-length oligonucleotide to be retained much more strongly on the column than the "DMT-off" failure sequences.

Table 2: Typical RP-HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 50% B over 30 minutes |

| Detection | UV at 260 nm |

Purification Protocol (DMT-on):

-

Redissolve the crude oligonucleotide pellet in mobile phase A.

-

Inject the sample onto the HPLC system.

-

Collect the major, late-eluting peak corresponding to the DMT-on product.

-

Treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group.

-

Neutralize the solution and desalt using a Sep-Pak cartridge or equivalent method to yield the final, pure gemcitabine-modified oligonucleotide.[7]

-

Verify the final product identity and purity by analytical HPLC and mass spectrometry.

Conclusion

The incorporation of N4-acetyl gemcitabine into oligonucleotides represents a powerful strategy for developing novel therapeutics and research tools. By leveraging the principles of phosphoramidite chemistry, the N-acetyl group provides robust protection during synthesis while ensuring facile removal during standard deprotection. The detailed protocols for monomer synthesis, solid-phase incorporation, and final purification outlined in this guide provide a validated framework for researchers, scientists, and drug development professionals to successfully create these valuable modified oligonucleotides. The continued exploration of such conjugates will undoubtedly pave the way for next-generation targeted therapies with improved efficacy and reduced side effects.

References

- Lecture 35 - CHEM2114 - Synthesis Of Oligonucleotides. (2021). YouTube.

- Oligonucleotide Purific

- Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. (1988). PubMed.

- Advanced method for oligonucleotide deprotection. (1998). PubMed Central.

- Oligonucleotide Purification Methods for Your Research. Thermo Fisher Scientific.

- Selective Protection of 2',2'-Difluorodeoxycytidine (Gemcitabine). (1999). PubMed.

- 2',2'-Difluorodeoxycytidine dFdC Gemcitabine Modified Oligo. Bio-Synthesis Inc.

- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BOC Sciences.

- Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. (2022).

- Oligonucleotide Purific

- Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC Biosearch Technologies.

- Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method. (2014). UTUPub.

- Deprotection - Volumes 1-5. Glen Research.

- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.

- Stereoselective N-glycosylation with N4-acyl cytosines and efficient synthesis of gemcitabine. (2016).

- Protection of Nucleosides for Oligonucleotide Synthesis. Deep Blue Repositories, University of Michigan.

- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabiliz

- Deprotection Guide. Glen Research.

- Solid Phase Oligonucleotide Synthesis. (2022). Biotage.

- Deprotection - Volume 1 - Deprotect to Completion. (2008). Glen Research.

Sources

- 1. Selective Protection of 2',2'-Difluorodeoxycytidine (Gemcitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2',2'-Difluorodeoxycytidine dFdC Gemcitabine Modified Oligo [biosyn.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. atdbio.com [atdbio.com]

- 7. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oligonucleotide Purification [sigmaaldrich.com]

- 10. utupub.fi [utupub.fi]

- 11. biotage.com [biotage.com]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. labcluster.com [labcluster.com]

- 17. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]

Applications of N-acetyl-dFdC in Modified DNA Strand Synthesis: An In-depth Technical Guide

Introduction: The Rationale for N-acetyl-dFdC in Oligonucleotide Synthesis

In the landscape of synthetic biology and therapeutics, the site-specific modification of oligonucleotides is a cornerstone for innovation. These modifications can imbue DNA and RNA strands with novel properties, such as enhanced stability, altered hybridization characteristics, and unique functional capabilities for therapeutic and diagnostic applications. Among the vast array of available nucleoside analogs, 2',2'-difluorodeoxycytidine (dFdC), widely known as the anticancer drug gemcitabine, presents a compelling case for its inclusion in synthetic DNA.[1][2][3] Its mechanism of action, which involves incorporation into DNA leading to masked chain termination, has been extensively studied in the context of oncology.[4][5][6]

The translation of this potent molecule from a systemically delivered prodrug to a precise building block for oligonucleotide synthesis necessitates careful chemical consideration. The primary challenge lies in the protection of the exocyclic amine (N4) of the cytidine base during the automated solid-phase synthesis process. While N4-benzoyl protection has been a traditional choice, it requires harsh deprotection conditions that can be detrimental to sensitive oligonucleotides.[7][8] This guide focuses on the use of N-acetyl protection for dFdC (N-acetyl-dFdC), a strategy that offers milder deprotection conditions, thereby preserving the integrity of the final oligonucleotide product.[7][8][9]

This technical guide provides a comprehensive overview of the synthesis of the N-acetyl-dFdC phosphoramidite building block, its incorporation into DNA strands, and the subsequent deprotection and analysis. We will delve into the properties of the resulting modified DNA and explore its burgeoning applications in research and drug development, offering a valuable resource for researchers, scientists, and professionals in the field.

I. Synthesis of N-acetyl-dFdC Phosphoramidite: The Crucial Building Block

Rationale for the Synthetic Strategy:

-

5'-O-DMT Protection: The dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl group of the deoxyribose sugar.[11] Its acid lability allows for its removal in each cycle of the solid-phase synthesis to expose the 5'-hydroxyl for the next coupling reaction.

-

N4-Acetylation: The acetyl group is chosen to protect the exocyclic amine of the cytidine base. Its key advantage over the more traditional benzoyl group is its lability under milder basic conditions, which is crucial for the deprotection of oligonucleotides containing sensitive modifications.[7][8][9] This prevents side reactions like the transamination observed with benzoyl-protected cytidine when using methylamine-containing deprotection reagents.[7][8]

-

3'-O-Phosphitylation: The final step introduces the phosphoramidite moiety at the 3'-hydroxyl position. The 2-cyanoethyl protecting group on the phosphorus and the diisopropylamino group are standard choices that provide stability during synthesis and are readily removed during the oxidation and subsequent deprotection steps.[11]

Inferred Experimental Protocol for N-acetyl-dFdC Phosphoramidite Synthesis:

The following is a proposed, step-by-step methodology inferred from the synthesis of similar N-acetylated nucleoside phosphoramidites.[8][10]

-

5'-O-DMT Protection of dFdC:

-

Start with commercially available 2'-deoxy-2',2'-difluorocytidine (gemcitabine).

-

React with dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine to selectively protect the 5'-hydroxyl group.

-

Purify the resulting 5'-O-DMT-dFdC by column chromatography.

-

-

N4-Acetylation:

-

The 5'-O-DMT-dFdC is then subjected to acetylation. A common method involves transient protection of the 3'-hydroxyl group, followed by acetylation of the N4 position using acetyl chloride or acetic anhydride.[8]

-

Subsequent removal of the transient 3'-hydroxyl protecting group yields 5'-O-DMT-N4-acetyl-dFdC.

-

Purification by column chromatography is necessary to isolate the desired product.

-

-

3'-O-Phosphitylation:

-

The purified 5'-O-DMT-N4-acetyl-dFdC is then phosphitylated at the 3'-hydroxyl position.

-

This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine.

-

The final product, 5'-O-DMT-N4-acetyl-2'-deoxy-2',2'-difluorocytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is then purified and prepared for use in the DNA synthesizer.

-

II. Solid-Phase Synthesis of N-acetyl-dFdC Modified DNA

Experimental Workflow for Incorporation:

Sources

- 1. Enhanced i‐Motif Stability through Consecutive 2′,2′‐Difluorocytidine Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of gemcitabine-modified miRNA mimics as cancer therapeutics for pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.bangor.ac.uk [research.bangor.ac.uk]

- 5. Evolved bacterial resistance to the chemotherapy gemcitabine modulates its efficacy in co-cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular effects of 2',2'-difluorodeoxycytidine (Gemcitabine) on DNA replication in intact HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. d-nb.info [d-nb.info]

- 9. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. twistbioscience.com [twistbioscience.com]

- 12. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]

Technical Guide: The Role of N-Acetyl Protection in Gemcitabine Synthesis

Executive Summary

Gemcitabine (2',2'-difluorodeoxycytidine) represents a unique challenge in nucleoside process chemistry due to the lability of its fluorinated sugar moiety and the competing nucleophilicity of the cytosine base.[1] While N-benzoylcytosine is the historical standard for glycosylation, the N-acetyl protecting group has emerged as a critical alternative in modern "one-pot" industrial protocols.

This guide analyzes the mechanistic function of the N-acetyl group, detailing how it modulates cytosine's electronic properties to ensure N1-regioselectivity during Vorbrüggen coupling, and why its labile nature offers a distinct advantage during the deprotection of the fragile difluorinated scaffold.

Part 1: The Chemoselectivity Challenge

In the synthesis of gemcitabine, the coupling of the nucleobase (cytosine) to the carbohydrate donor (2-deoxy-2,2-difluoro-D-ribofuranose derivative) is the rate-limiting step for yield and purity.

The Nucleophilic Competition

Unprotected cytosine possesses three potential nucleophilic sites:

-

N1 (Target): The desired site for glycosylation to form the bioactive nucleoside.

-

O2 (Carbonyl Oxygen): Highly nucleophilic in silylated forms; kinetic attacks here lead to unstable O-glycosides.

-

N4 (Exocyclic Amine): A primary amine that can compete for electrophiles, leading to irreversible side products.

The Solution: N-Acetyl "Masking"

The introduction of an acetyl group at the N4 position serves two critical functions:

-

Electronic Deactivation: The carbonyl of the acetyl group withdraws electron density from the N4 nitrogen via resonance. This renders the exocyclic amine non-nucleophilic, effectively "masking" it from participating in the glycosylation.

-

Directing Silylation: In the presence of silylating agents (HMDS/TMSCl), the N-acetyl group forces silylation to occur at the O2 position. This generates the silyl enol ether intermediate required for the Hilbert-Johnson (Vorbrüggen) reaction mechanism.

Part 2: Mechanistic Pathway (Vorbrüggen Coupling)

The synthesis relies on the Silyl Hilbert-Johnson Reaction , catalyzed by a Lewis acid (typically TMSOTf). The N-acetyl group is integral to the "Silyl Shuffle" mechanism.

The Mechanism[1][2]

-

Activation: The Lewis acid (TMSOTf) activates the leaving group (Mesylate or Tosylate) on the fluorinated sugar (C1 position).

-

Attack: The silylated N-acetylcytosine attacks the oxocarbenium sugar ion. Crucially, the attack is initiated by the N1 nitrogen , driven by the aromaticity of the pyrimidine ring.

-

Selectivity: The bulky N-acetyl group (and the silyl group at O2) creates steric hindrance that discourages attack from the "top" face, thereby promoting the formation of the desired

-anomer (though the fluorine atoms at C2 also heavily influence this via the dipole effect).

Visualization: The Reaction Logic

The following diagram illustrates the transformation pathway directed by the N-acetyl group.

Caption: The N-acetyl group directs the reaction flow, preventing N4-alkylation and facilitating the formation of the reactive Bis-TMS intermediate.

Part 3: Experimental Protocol (Improved Process)

This protocol is synthesized from modern process chemistry optimization (e.g., WO2007015257A2) which utilizes N-acetyl cytosine to avoid the harsh deprotection conditions associated with benzoyl groups.

Reagents & Materials[3][4][5][6][7][8][9][10][11]

-

Substrate: N-Acetyl Cytosine (Solid)

-

Sugar Donor: 2-deoxy-2,2-difluoro-3,5-di-O-benzoyl-1-O-mesyl-D-ribofuranose (or similar activated sugar)

-

Silylating Agents: Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (TMSCl)

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

Step-by-Step Workflow

1. In-Situ Silylation

Objective: Convert N-acetyl cytosine into the soluble, nucleophilic bis-trimethylsilyl derivative.

-

Action: Suspend N-acetyl cytosine (1.0 eq) in DCE. Add HMDS (1.5 eq) and catalytic TMSCl.

-

Condition: Heat to reflux (80°C) for 1-2 hours until the solution becomes clear (indicates formation of silylated species).

-

Note: The N-acetyl group increases the solubility of the intermediate compared to unprotected cytosine.

2. Vorbrüggen Coupling

Objective: Form the C-N glycosidic bond.

-

Action: Cool the silylated mixture to 20-25°C. Add the protected difluoro-sugar (1.0 eq) dissolved in DCE.

-

Catalysis: Add TMSOTf (1.0 - 1.2 eq) dropwise.

-

Reaction: Stir at reflux or elevated temperature (60-80°C) for 4-6 hours.

-

Checkpoint: Monitor by HPLC for the disappearance of the sugar donor. The N-acetyl group ensures the reaction proceeds at N1.

3. Global Deprotection (The N-Acetyl Advantage)

Objective: Remove sugar benzoates and the base N-acetyl group without damaging the difluoro moiety.

-

Action: Quench reaction and extract organic layer. Swap solvent to Methanol.

-

Reagent: Add Ammonia in Methanol (7N NH3/MeOH) or Sodium Methoxide (catalytic).

-

Condition: Stir at room temperature (25°C) for 12 hours.

-

Result: The N-acetyl group hydrolyzes to the free amine.

-

Critical Insight: N-Acetyl cleaves significantly faster and under milder conditions than N-Benzoyl. This minimizes the risk of HF elimination , a common degradation pathway for gemcitabine in strong/hot bases.

Part 4: Comparative Analysis (N-Acetyl vs. N-Benzoyl)

While N-benzoylcytosine is the "textbook" protecting group, N-acetyl offers distinct advantages for the specific instability of gemcitabine.

| Feature | N-Acetyl Protection | N-Benzoyl Protection |

| Electronic Effect | Moderate electron withdrawal. Sufficient to prevent N4 alkylation. | Strong electron withdrawal. Highly effective at deactivating N4. |

| Deprotection Conditions | Mild: NH3/MeOH at RT. Fast hydrolysis. | Harsh: Often requires heat or stronger bases (NaOMe) for complete removal. |

| Risk of Side Reactions | Low: Mild deprotection preserves the 2,2-difluoro sugar ring. | High: Prolonged exposure to base/heat can cause HF elimination (degradation). |

| Crystallinity | Intermediates are often amorphous or oils (harder to purify by crystallization). | Intermediates often highly crystalline (easier to purify before deprotection). |

| Industrial Use | Preferred in "One-Pot" telescoped processes to minimize unit operations. | Preferred in convergent synthesis where intermediate isolation is required. |

Part 5: Troubleshooting & Quality Control

Monitoring Anomeric Ratio ( vs )

The N-acetyl group does not guarantee 100%

-

QC Method: 1H-NMR.

-

Signal: Look for the anomeric proton (H1').

-gemcitabine typically appears as a triplet at

Incomplete Deacetylation

If the N-acetyl group is not fully removed:

-

Symptom: HPLC shows a peak with M+42 mass unit relative to Gemcitabine.

-

Fix: Extend reaction time in NH3/MeOH. Do not increase temperature above 40°C to avoid defluorination.

N-Acetyl Migration

In rare cases during workup, the acetyl group can migrate to the 5'-OH of the sugar if the solution becomes acidic. Maintain basic pH during the quench until full deprotection is initiated.

References

-

Hertel, L. W., et al. "Synthesis of 2'-deoxy-2',2'-difluoro-D-ribose and 2'-deoxy-2',2'-difluorocytidine." The Journal of Organic Chemistry, vol. 53, no. 11, 1988, pp. 2406–2409.

-

Reddy, B. S., et al. "A Process for the Preparation of Gemcitabine using Novel Intermediates." World Intellectual Property Organization, Patent WO2007015257A2, 2007.

- Vorbrüggen, H., & Ruh-Pohlenz, C. "Handbook of Nucleoside Synthesis." John Wiley & Sons, 2001. (Foundational text on the Silyl Hilbert-Johnson reaction).

-

Brown, K., et al. "A Linear Synthesis of Gemcitabine."[2] Carbohydrate Research, vol. 387, 2014, pp. 59-73.[3]

-

Maji, B., et al. "Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent." Organic & Biomolecular Chemistry, 2014.[4][3][5] (Context on N-acetyl lability).

Sources

- 1. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. N-Acyl-phosphoramidates as potential novel form of gemcitabine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetyl-l-cysteine sensitizes pancreatic cancers to gemcitabine by targeting the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Synthesis of Oligonucleotides Containing Gemcitabine (dFdC)

Executive Summary

Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC) is a nucleoside analog widely recognized for its therapeutic efficacy in oncology. Beyond its role as a prodrug, the incorporation of Gemcitabine into oligonucleotides is increasingly relevant for structural biology, aptamer development, and antisense therapeutic research.

However, the presence of the gem-difluoro group at the 2' position introduces significant electronic effects that alter the chemical behavior of the phosphoramidite compared to standard DNA monomers. This Application Note provides a validated, high-fidelity protocol for solid-phase synthesis (SPS) using

Chemical Background & Challenges[1][2][3]

The Gem-Difluoro Inductive Effect

The core challenge in synthesizing Gemcitabine-containing oligonucleotides lies in the strong electron-withdrawing nature of the two fluorine atoms at the 2' position.

-

Reduced Nucleophilicity (5'-OH): The inductive effect (

-withdrawal) reduces the electron density of the 5'-hydroxyl group on the growing chain (or the monomer itself if used at the 5' end). This lowers the reaction rate during the coupling step, necessitating extended coupling times. -

Glycosidic Bond Instability: While the C-F bond is stable, the electron-poor sugar ring renders the

-glycosidic bond more susceptible to acid-catalyzed hydrolysis during repeated detritylation steps compared to unmodified DNA. -

Exocyclic Amine Deactivation: The cytosine base is electronically deactivated. The

-acetyl (Ac) protecting group is preferred over the standard Benzoyl (Bz) group because it can be removed under milder conditions, minimizing the risk of chain degradation during deprotection.

Materials and Reagents

| Component | Specification | Notes |

| Monomer | Store at -20°C; Dissolve in Anhydrous ACN.[1] | |

| Concentration | 0.1 M (Standard) or 0.12 M (Optimized) | Slightly higher concentration improves kinetics. |

| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) | Preferred. ETT or DCI are superior to 1H-Tetrazole for modified bases. |

| Solid Support | 500 Å or 1000 Å CPG | Universal or Nucleoside-specific supports. |

| Oxidizer | 0.02 M Iodine in THF/Pyridine/H2O | Standard formulation.[1] |

| Capping Mix | Acetic Anhydride / N-Methylimidazole | Standard formulation. |

| Deblock | 3% Trichloroacetic Acid (TCA) in DCM | DCA is also acceptable; TCA is standard. |

Synthesis Protocol

Preparation

-

Dissolution: Dissolve the Gemcitabine phosphoramidite in anhydrous acetonitrile (water content <30 ppm) to a final concentration of 0.1 M .

-

Note: Ensure the vial is flushed with Argon before and after dissolution.[1]

-

-

Sieving: If the solution appears cloudy, filter through a 0.45

m PTFE syringe filter.

Automated Cycle Parameters

The following modifications to the standard DNA cycle are mandatory for optimal coupling of the dFdC monomer.

| Step | Parameter | Value | Rationale |

| Detritylation | Time | Standard (e.g., 60-80s) | Ensure complete removal of DMT, but avoid excessive acid exposure. |

| Coupling | Time | 6.0 - 10.0 minutes | CRITICAL. Compensates for the reduced nucleophilicity caused by the fluorine atoms. |

| Coupling | Mode | Pulse Delivery | Fresh reagents are introduced periodically during the 10-min wait. |

| Oxidation | Time | Standard (45s) | The P(III) to P(V) conversion is not significantly affected by the modification. |

| Capping | Time | Standard | Caps unreacted 5'-OH to prevent deletion sequences. |

Synthesis Workflow Diagram

Figure 1: Modified Phosphoramidite Synthesis Cycle. Note the highlighted Coupling step requiring extended reaction time.

Cleavage and Deprotection[2][3][4][5][6]

The choice of deprotection strategy depends on the protecting groups of the other bases in the oligonucleotide.[2] Since Gemcitabine is

Method A: AMA (Preferred / Fast)

Compatible only if other bases are Ac-dC, Pac-dA, iPr-Pac-dG (UltraMild) or standard Bz-dA/dC and dmf-dG.

-

Reagent: Prepare a 1:1 mixture of Ammonium Hydroxide (28%) and Aqueous Methylamine (40%).

-

Incubation: Add 1-2 mL to the column (or CPG in a vial).

-

Temperature: Heat at 65°C for 20 minutes .

-

Workup: Cool on ice, evaporate to dryness (SpeedVac), and resuspend in water.

Method B: Standard Ammonium Hydroxide

Use if the sequence contains modifications incompatible with AMA (e.g., certain dyes).

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).

-

Incubation: Heat at 55°C for 16 hours (Overnight) .

-

Warning: Do not exceed 55°C. Higher temperatures increase the risk of glycosidic bond cleavage at the Gemcitabine site.

-

-

Workup: Evaporate to dryness.

Post-Synthesis Workflow

Figure 2: Downstream processing workflow for Gemcitabine-modified oligonucleotides.

Purification and Analysis

HPLC Purification

Gemcitabine is more hydrophobic than Cytidine due to the fluorine atoms.

-

Column: C18 Reverse Phase (e.g., Hamilton PRP-1 or equivalent).

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

-

Buffer B: Acetonitrile.[1]

-

Gradient: 0-30% B over 30 minutes (DMT-OFF).

-

Observation: Expect the Gemcitabine-containing oligo to elute slightly later than the unmodified control sequence.

Quality Control (ESI-MS)

Mass spectrometry is required to confirm the incorporation.

-

Mass Shift: The substitution of two Hydrogen atoms (2' position) with two Fluorine atoms results in a net mass increase.

-

Mass of dC residue: ~289.2 Da

-

Mass of dFdC residue: ~325.2 Da

-

Net Shift: +36 Da per Gemcitabine incorporation relative to Deoxycytidine.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Insufficient coupling time. | Increase coupling time to 10-12 minutes. |

| Weak activator. | Switch from 1H-Tetrazole to ETT (0.25M) or DCI.[1] | |

| Water contamination. | Use fresh anhydrous acetonitrile (<30 ppm H2O). | |

| Product Degradation | Harsh deprotection. | Switch to AMA (65°C, 20 min) to reduce exposure time to base. |

| N-1 Failure Sequence | Incomplete coupling. | Ensure the phosphoramidite concentration is at least 0.1 M. |

| Retarded Elution (HPLC) | DMT group retention. | Ensure final detritylation step was successful on the synthesizer. |

References

-

Glen Research. Standard Protocol for DNA Synthesis. Retrieved from [Link]

-

Brown, K., et al. (2014).[3] A linear synthesis of gemcitabine. Carbohydrate Research. Retrieved from [Link]

-

Bio-Synthesis Inc. Gemcitabine Modified Oligonucleotides.[4] Retrieved from [Link][4]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2',2'-Difluorodeoxycytidine dFdC Gemcitabine Modified Oligo [biosyn.com]

Application Note: Streamlined Deprotection of N-acetyl-dFdC Modified DNA using AMA Reagent

Abstract

The incorporation of modified nucleosides, such as N-acetyl-2',2'-difluorodeoxycytidine (N-acetyl-dFdC), into synthetic oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. The fidelity of these synthetic molecules hinges on the complete and gentle removal of protecting groups post-synthesis. This application note provides a detailed technical guide and robust protocol for the use of Ammonium Hydroxide/Methylamine (AMA) in the deprotection of oligonucleotides containing N-acetyl-dFdC. We will explore the underlying chemical principles, provide validated, step-by-step instructions, and discuss the critical considerations for ensuring high-yield, high-purity recovery of the final product.

Introduction: The Need for Rapid and Efficient Deprotection

Oligonucleotide synthesis is a stepwise process that relies on the use of protecting groups on the exocyclic amines of nucleobases to prevent unwanted side reactions during chain elongation. Once the synthesis is complete, these protecting groups must be quantitatively removed in a process called deprotection. The choice of deprotection agent is critical, as it must be strong enough to remove all protecting groups efficiently but mild enough to preserve the integrity of the oligonucleotide backbone and any sensitive modifications.

The "UltraFAST" deprotection strategy, which employs a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine (AMA), has become a ubiquitous and highly favored method.[1] Its primary advantage is a dramatic reduction in deprotection time—from hours with traditional ammonium hydroxide to mere minutes at elevated temperatures.[1][2][3] This rapid protocol is particularly well-suited for high-throughput synthesis environments.[1]

A critical prerequisite for the successful use of AMA is the incorporation of N-acetyl-protected deoxycytidine (Ac-dC) or its analogs, like N-acetyl-dFdC, instead of the traditional N-benzoyl-dC (Bz-dC).[4][5] This note will elucidate the rationale behind this requirement and provide researchers with the necessary protocols to confidently apply AMA deprotection to their N-acetyl-dFdC modified DNA.

The Chemistry of AMA Deprotection: Speed and Specificity

The efficacy of AMA lies in the potent nucleophilicity of methylamine. Compared to ammonia, methylamine is a stronger nucleophile and more effectively attacks the amide protecting groups on the nucleobases, accelerating their removal.

The Critical Role of the N-acetyl Group

When oligonucleotides are synthesized using Bz-dC, exposure to methylamine results in a significant side reaction: transamination.[1] Methylamine can attack the benzoyl-protected cytidine base, leading to the formation of a small but significant amount of N4-methyl-dC, a modified base that represents a sequence error.[1]

In contrast, the N-acetyl protecting group on dC (or dFdC) is much more labile. Upon treatment with AMA, the acetyl group is hydrolyzed almost instantaneously, yielding the desired cytosine base without the risk of transamination.[1] Therefore, the use of N-acetyl-dC phosphoramidites is mandatory for AMA deprotection to ensure the sequence fidelity of the final oligonucleotide.[1][6]

Additional Benefits of AMA

Beyond speed, AMA offers other advantages. During the removal of the cyanoethyl phosphate protecting groups from the oligonucleotide backbone, acrylonitrile is generated as a byproduct. AMA effectively scavenges this acrylonitrile, preventing potential side reactions like the N3-cyanoethylation of thymidine residues.[2]

Caption: Chemical structure of N-acetyl-2',2'-difluorodeoxycytidine.

Quantitative Parameters for AMA Deprotection

The following table summarizes the recommended conditions for the cleavage and deprotection of oligonucleotides containing N-acetyl-dFdC using AMA.

| Parameter | Condition | Time | Temperature | Notes |

| Reagent | AMA (1:1 v/v mixture of Ammonium Hydroxide [~30%] and aqueous Methylamine [40%]) | - | - | Prepare fresh or use a commercial solution. Keep chilled.[1] |

| Cleavage from Support | Treat solid support with AMA reagent. | 5 - 10 minutes | Room Temperature | This step cleaves the succinyl linkage, releasing the oligo.[2][3] |

| Base Deprotection | Incubate the oligonucleotide solution in AMA. | 10 - 15 minutes | 65 °C | This is the standard condition for complete removal of base protecting groups (Ac-dC, iBu-dG, etc.).[1][7] |

| Alternative Deprotection | Incubate the oligonucleotide solution in AMA. | 2 hours | Room Temperature | For highly sensitive modifications incompatible with heat. Slower but effective.[5] |

Experimental Protocols

This section provides a self-validating, step-by-step protocol for the deprotection of a standard 1 µmol scale synthesis of an N-acetyl-dFdC modified oligonucleotide.

Reagent Preparation: AMA Solution

Causality: The AMA reagent is a 1:1 volumetric mixture. The high vapor pressure of both components necessitates careful handling to maintain the correct ratio and concentration. This preparation must be performed in a certified chemical fume hood.

-

Safety First: Don appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Chilling: Place bottles of concentrated Ammonium Hydroxide (~28-30%) and 40% aqueous Methylamine solution in an ice bath for 10-15 minutes. This reduces the vapor pressure and minimizes inhalation risk.

-

Mixing: In a clean, screw-cap glass bottle inside the fume hood, measure equal volumes of the chilled ammonium hydroxide and methylamine solution. For example, add 10 mL of ammonium hydroxide to 10 mL of methylamine solution.

-

Sealing: Immediately cap the bottle tightly. Swirl gently to mix. The bottle may become warm.

-

Storage: The prepared AMA solution can be stored tightly sealed at 4 °C for several weeks, but preparing it fresh is recommended for optimal performance.

Deprotection Workflow: From Solid Support to Purified Oligo

This workflow ensures that each step logically follows the last, minimizing potential errors and sample loss.

Caption: Standard workflow for AMA deprotection of synthetic DNA.

Step-by-Step Methodology:

-

Cleavage:

-

Place the synthesis column containing the CPG-bound oligonucleotide into a luer-lock syringe or connect it to a suitable manifold.

-

Draw ~1 mL of AMA solution into a syringe and slowly pass it through the column to wet the support. Let it stand for 5 minutes at room temperature.[7]

-

Repeat this process one more time.

-

-

Elution:

-

Place the column outlet over a 2 mL screw-cap, pressure-rated vial or microcentrifuge tube.

-

Slowly push an additional 1-1.5 mL of AMA through the column, collecting the eluate containing the cleaved oligonucleotide. Ensure all liquid is passed into the collection vial.

-

-

Base Deprotection:

-

Post-Reaction Handling:

-

Remove the vial from the heat source and cool it on ice for 5-10 minutes before opening to prevent splashing.

-

Carefully uncap the vial in a fume hood.

-

Dry the sample completely using a centrifugal vacuum evaporator (e.g., SpeedVac). Do not heat above room temperature during evaporation.

-

-

Final Steps:

-

Resuspend the resulting oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or buffer (e.g., TE buffer).

-

The oligonucleotide is now ready for quantification (OD260) and downstream applications or purification by HPLC or PAGE.

-

Mechanistic Overview and Troubleshooting

Understanding the mechanism allows for effective troubleshooting. The primary reaction is the nucleophilic attack of methylamine on the exocyclic amide protecting groups.

Caption: AMA reaction with Ac-dC vs. the side reaction with Bz-dC.

Trustworthiness through Self-Validation:

-

Incomplete Deprotection: If analysis (e.g., mass spectrometry) shows remaining protecting groups (+70 Da for iBu on dG), it almost always indicates a loss of AMA reagent during heating due to a poor seal on the vial. Always use high-quality, pressure-rated vials with secure caps.

-

Incompatibility with Dyes: Be aware that some fluorescent dyes and other sensitive modifications may not be compatible with AMA.[2] For example, most fluorescein analogs show degradation.[2] Always consult the technical specifications for any modified phosphoramidite used in your sequence and choose a milder deprotection scheme if necessary (e.g., potassium carbonate in methanol for UltraMILD monomers).[4][8]

Conclusion

The use of AMA for the deprotection of oligonucleotides containing N-acetyl-dFdC offers a rapid, efficient, and reliable method for obtaining high-quality DNA. By adhering to the mandatory use of N-acetyl protected cytidine analogs and following the validated protocols outlined in this note, researchers can significantly streamline their synthesis workflow. This method minimizes the formation of unwanted side products and reduces overall processing time, making it an invaluable tool for both academic research and high-throughput drug development environments.

References

-

Glen Research. (2015). Glen Report 27.13 - Technical Brief - APA: An alternative to AMA deprotection. [Link]

-

Glen Research. (2014). Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. [Link]

-

Peyman, A., et al. (1998). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 26(15), 3578–3581. [Link]

-

Glen Research. Deprotection Guide. [Link]

- Reddy, M. P., et al. (1994). An advanced method for oligonucleotide deprotection. Tetrahedron Letters, 35(25), 4311-4314.

-

Elsie Biotechnologies Inc. (2023). An Acid Free Deprotection of 5'-Amino-Modified Oligonucleotides. ResearchGate. [Link]

-

Glen Research. (1994). Glen Report 6.22: UltraFast DNA Synthesis - 10 Minute Deprotection. [Link]

-

Glen Research. (2019). Deprotection Guide For Oligonucleotide Synthesis. [Link]

-

Glen Research. (2013). Glen Report 25 Supplement: Deprotection - Volumes 1-5. [Link]

-

He, B., et al. (2020). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research, 48(1), 65–74. [Link]

-

Wolter, A., et al. (2022). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]

-

Glen Research. (2013). Glen Report 25 Supplement: Deprotection - Volumes 1-5. [Link]

Sources

Potassium carbonate methanol deprotection of N-acetyl gemcitabine

Application Note: Ultra-Mild Methanolysis for N-Acetyl Gemcitabine Deprotection

/MeOH)Abstract & Strategic Rationale

The removal of the N-acetyl protecting group from Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a critical control point in the synthesis of this antineoplastic agent. While traditional methods utilize aqueous ammonia or methanolic ammonia, these require pressure vessels, generate hazardous waste, and pose a high risk of deamination (conversion of Cytosine to Uracil) due to harsh alkalinity and thermal stress.

This protocol details the Potassium Carbonate in Methanol (

Key Advantages:

-

Process Safety: Eliminates the need for pressurized ammonia gas.

-

Selectivity: Minimizes

anomerization and cytosine deamination. -

Scalability: Compatible with standard batch reactors without specialized containment.

Mechanistic Principles

The reaction proceeds via a Zemplén-modification mechanism. Unlike hydroxide-mediated hydrolysis (which consumes base), this reaction is catalytic in nature, though stoichiometric amounts are often used to drive kinetics for amides.

-

Activation: Carbonate (

) deprotonates Methanol ( -

Nucleophilic Attack:

attacks the carbonyl carbon of the N-acetyl group. -

Tetrahedral Intermediate: A transient intermediate forms, stabilized by the solvent.

-

Collapse & Release: The C-N bond cleaves, releasing the free amine (Gemcitabine) and Methyl Acetate.

Graphviz Diagram 1: Reaction Mechanism & Pathway

Caption: Figure 1. Base-catalyzed solvolysis pathway.[1] Methoxide generated in situ attacks the amide bond, yielding Gemcitabine and Methyl Acetate.

Experimental Protocol

Reagents & Materials

| Reagent | Grade | Role | Critical Specification |

| N-Acetyl Gemcitabine | >98% Purity | Substrate | Dry, free of residual acid. |

| Methanol (MeOH) | HPLC/Anhydrous | Solvent | <0.05% Water (Water slows reaction). |

| Potassium Carbonate ( | Anhydrous | Catalyst | Finely ground powder for solubility. |

| Acetic Acid (AcOH) | Glacial | Quencher | For pH adjustment post-reaction. |

| Dowex 50W X8 | H+ Form | Workup | Optional: For salt removal. |

Step-by-Step Methodology

Step 1: Preparation (T = 0 min)

-

Charge a reaction vessel with N-Acetyl Gemcitabine (1.0 eq).

-

Add Anhydrous Methanol (10-20 volumes relative to substrate mass).

-

Note: The starting material may not fully dissolve initially.

Step 2: Activation (T = 10 min)

-

Add

(0.05 to 0.1 eq). -

Optimization Note: For strictly N-acetyl removal, catalytic amounts (0.05 eq) are sufficient. If removing O-benzoyl groups simultaneously (Global Deprotection), increase to 0.2 - 0.5 eq.

-

Stir vigorously at 20–25°C (Room Temperature) . Do not heat above 30°C to prevent deamination.

Step 3: Reaction Monitoring (T = 4 - 12 hours)

-

Monitor via TLC (15% MeOH in DCM) or HPLC.

-

Endpoint: Disappearance of N-acetyl peak.

-

Observation: The mixture typically becomes clear as the free base Gemcitabine is formed (soluble in MeOH).

Step 4: Quenching & Workup

-

Method A (Acid Neutralization): Add Glacial Acetic Acid dropwise until pH is neutral (pH 7.0). Evaporate MeOH to dryness.

-

Method B (Resin Exchange - Recommended): Add Dowex 50W (H+) resin (pre-washed) to the reaction mixture. Stir for 10 mins until pH is neutral. Filter off the resin.[2] This removes the

ions, leaving Gemcitabine in the filtrate.

Step 5: Isolation

-

Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

-

Recrystallize the resulting residue from Acetone/Water or Isopropanol to obtain Gemcitabine Free Base.

Process Analytical Technology (PAT)

To ensure "Trustworthiness" and reproducibility, use the following HPLC method to validate the deprotection.

Table 1: HPLC Parameters for Reaction Monitoring

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm |

| Mobile Phase A | 0.05M Ammonium Acetate (pH 6.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 275 nm (Cytosine |

| Retention Times | Gemcitabine (~4.5 min); N-Acetyl Gemcitabine (~9.2 min) |

Workflow Logic & Critical Control Points

Graphviz Diagram 2: Experimental Workflow

Caption: Figure 2. Decision tree for the deprotection workflow. Monitoring at the 4-hour mark is critical to prevent over-reaction.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Reaction (>12h) | Wet Methanol | Ensure MeOH is anhydrous; water inhibits methoxide formation. |

| Deamination (Uracil formation) | Temperature too high | Maintain reactor <25°C. Do not reflux. |

| Precipitate in Reactor | Product insolubility | Gemcitabine free base is moderately soluble in MeOH. If precipitating, add minimal water (5%) after reaction completion to dissolve before resin treatment. |

| Low Yield | Incomplete Quench | Failure to neutralize |

References

-

Glen Research. Deprotection of UltraMild Monomers. Glen Research Application Guide. (Accessed 2023).[3] Link

- Authority: Establishes the standard for as a mild deprotection reagent for acetyl-protected cytosine (dC).

- Brown, D. J., et al.The Pyrimidines. Wiley-Interscience, 2009.

-

Vandana, K., et al. Stability-Indicating HPLC Determination of Gemcitabine. Journal of Chromatographic Science, 2014. Link

- Context: Provides the analytical basis for monitoring degradation products (Uracil deriv

-

Kuijpers, W. H., et al. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent.[4] Nucleic Acids Research, 1990.[5] Link

- Authority: Seminal paper validating the specificity of Potassium Carbonate/Methanol for nucleoside deprotection.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2016097989A1 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Dissolution of N-acetyl-2'-deoxy-2',2'-difluorocytidine

Abstract

This comprehensive guide provides a detailed framework for the selection of appropriate solvents for N-acetyl-2'-deoxy-2',2'-difluorocytidine, a nucleoside analog with significant potential in therapeutic research. Drawing upon the known properties of its parent compound, gemcitabine, and analogous N-acetylated nucleosides, this document outlines the theoretical considerations for solubility and stability. Crucially, it presents detailed, field-proven protocols for systematic solvent screening, quantitative solubility determination, and stability assessment to empower researchers, scientists, and drug development professionals in generating robust and reproducible data.

Introduction: The Challenge of Solubilizing a Novel Nucleoside Analog

N-acetyl-2'-deoxy-2',2'-difluorocytidine is a modified pyrimidine nucleoside that builds upon the structure of the well-established anticancer agent, gemcitabine. The introduction of an N-acetyl group at the N4 position of the cytosine base is anticipated to modulate the molecule's physicochemical properties, including its polarity, lipophilicity, and ultimately, its solubility and stability. These parameters are critical for the successful formulation of this compound for in vitro and in vivo studies, as well as for its purification and analysis.

The parent compound, gemcitabine hydrochloride, is known to be soluble in water and slightly soluble in methanol, while being practically insoluble in ethanol and other polar organic solvents.[1] The addition of the acetyl group, however, introduces a less polar moiety, which is expected to decrease aqueous solubility and potentially increase solubility in organic solvents. Furthermore, the stability of the N-acetyl bond is a key consideration, as hydrolysis can lead to the formation of the parent compound, gemcitabine, thereby altering the intended biological activity and complicating data interpretation. N-acetylated nucleosides are known to be susceptible to hydrolysis, particularly in non-neutral aqueous solutions.[2]

This application note provides a systematic approach to navigate these challenges, enabling the rational selection of a suitable solvent system that ensures both complete dissolution and chemical integrity of N-acetyl-2'-deoxy-2',2'-difluorocytidine.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. The structure of N-acetyl-2'-deoxy-2',2'-difluorocytidine, with its polar sugar moiety and the more non-polar N-acetylated cytosine base, suggests an amphiphilic character. Therefore, a range of solvents with varying polarities should be considered.

2.1. Predicted Effects of N-Acetylation on Solubility

The N-acetylation of cytidine analogs can influence solubility in several ways:

-

Reduced Polarity: The acetyl group is less polar than the amine it replaces, which can decrease the molecule's overall polarity. This may lead to reduced solubility in highly polar solvents like water.

-

Disruption of Crystal Lattice: The addition of the acetyl group can disrupt the intermolecular hydrogen bonding that may be present in the crystal lattice of the solid material, potentially making it easier to solvate.

-

Increased Lipophilicity: The acetyl group increases the lipophilicity of the molecule, which could enhance its solubility in organic solvents.

Based on data for the analogous compound N4-acetylcytidine, which is soluble in DMSO (approximately 1-2 mg/mL) and PBS (pH 7.2, approximately 2 mg/mL), it is reasonable to hypothesize that N-acetyl-2'-deoxy-2',2'-difluorocytidine will exhibit solubility in polar aprotic solvents and aqueous buffers.[1][3]

2.2. Candidate Solvents for Initial Screening

A diverse panel of solvents should be screened to identify the most promising candidates. This list should encompass a range of polarities and protic/aprotic characteristics.

| Solvent Class | Examples | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Potential for hydrogen bonding with the sugar moiety. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Capable of solvating both polar and non-polar regions of the molecule. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS, pH 7.4), Citrate Buffer (various pH) | Relevant for biological assays and to assess pH-dependent solubility. |

| Solvent Mixtures | DMSO/Water, Ethanol/Water | Can fine-tune the polarity of the solvent system to optimize solubility. |

Experimental Protocols

The following protocols provide a systematic approach to determine the optimal solvent system for N-acetyl-2'-deoxy-2',2'-difluorocytidine.

Workflow for Solvent Selection

The overall workflow for solvent selection is depicted in the following diagram:

Caption: A four-phase workflow for systematic solvent selection.

Protocol for Qualitative Solubility Screening

Objective: To rapidly identify a shortlist of promising solvents.

Materials:

-

N-acetyl-2'-deoxy-2',2'-difluorocytidine

-

Candidate solvents (see Table in Section 2.2)

-

Small glass vials (e.g., 1.5 mL) with caps

-

Vortex mixer

-

Micro-spatula

Procedure:

-

Add approximately 1-2 mg of N-acetyl-2'-deoxy-2',2'-difluorocytidine to a clean, dry vial.

-

Add 100 µL of the first candidate solvent to the vial.

-

Cap the vial and vortex vigorously for 30 seconds.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

If the solid has not fully dissolved, add another 100 µL of the solvent and repeat step 3.

-

Continue adding the solvent in 100 µL increments up to a total volume of 1 mL.

-

Record the approximate volume of solvent required to achieve complete dissolution.

-

Repeat for all candidate solvents.

Interpretation: Solvents that achieve complete dissolution with a smaller volume are considered more promising and should be carried forward for quantitative analysis.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in the most promising solvents. This method is based on the principle of allowing a saturated solution to reach equilibrium and then measuring the concentration of the dissolved solute.[4]

Materials:

-

N-acetyl-2'-deoxy-2',2'-difluorocytidine

-

Shortlisted solvents from the qualitative screening

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of N-acetyl-2'-deoxy-2',2'-difluorocytidine to a vial (ensure that a significant amount of solid remains undissolved).

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). A preliminary time-course experiment can determine the time to reach equilibrium.[4]

-

After equilibration, stop the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. Separate the dissolved compound from the undissolved solid by either centrifugation or filtration through a 0.22 µm syringe filter.

-

Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase for HPLC analysis).

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of N-acetyl-2'-deoxy-2',2'-difluorocytidine.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Protocol for Stability Assessment

Objective: To evaluate the chemical stability of N-acetyl-2'-deoxy-2',2'-difluorocytidine in the chosen solvent(s) over time.

Materials:

-

Stock solution of N-acetyl-2'-deoxy-2',2'-difluorocytidine in the selected solvent(s) at a known concentration.

-

HPLC system with UV detector

-

Temperature-controlled storage (e.g., refrigerator, incubator)

Procedure:

-

Prepare a stock solution of N-acetyl-2'-deoxy-2',2'-difluorocytidine in the solvent(s) of interest at a concentration below the determined solubility limit.

-

Aliquot the solution into several sealed vials to avoid repeated opening and closing of the same stock.

-

Store the vials under different conditions (e.g., 4 °C, room temperature, 37 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot from one of the vials for each storage condition.

-

Analyze the samples by HPLC-UV.

-

Monitor the chromatograms for:

-

A decrease in the peak area of N-acetyl-2'-deoxy-2',2'-difluorocytidine.

-

The appearance of new peaks, particularly one corresponding to the retention time of a gemcitabine standard, which would indicate hydrolysis of the N-acetyl group.

-

-

Quantify the amount of the parent compound and any degradation products.

Interpretation: A suitable solvent will show minimal degradation of N-acetyl-2'-deoxy-2',2'-difluorocytidine over the intended experimental timeframe.

Analytical Method: HPLC-UV for Quantification and Stability Monitoring

A reverse-phase HPLC method with UV detection is a robust and widely used technique for the analysis of nucleosides and their analogs.[5]

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 274 nm (based on the chromophore of cytidine)

-

Injection Volume: 10 µL

Method Validation: The HPLC method should be validated for linearity, accuracy, and precision to ensure reliable quantification. A standard curve of N-acetyl-2'-deoxy-2',2'-difluorocytidine should be prepared to accurately determine its concentration in the solubility and stability samples. A standard of gemcitabine should also be run to determine its retention time for monitoring degradation.

Data Presentation and Interpretation

The results of the solubility and stability studies should be tabulated for clear comparison.

Table 1: Quantitative Solubility of N-acetyl-2'-deoxy-2',2'-difluorocytidine in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water | 25 | [Insert experimental data] | [Insert experimental data] |

| PBS (pH 7.4) | 37 | [Insert experimental data] | [Insert experimental data] |

| DMSO | 25 | [Insert experimental data] | [Insert experimental data] |

| Ethanol | 25 | [Insert experimental data] | [Insert experimental data] |

| Acetonitrile | 25 | [Insert experimental data] | [Insert experimental data] |

Table 2: Stability of N-acetyl-2'-deoxy-2',2'-difluorocytidine in Selected Solvents at Room Temperature

| Time (hours) | % Remaining in Solvent A | % Gemcitabine in Solvent A | % Remaining in Solvent B | % Gemcitabine in Solvent B |

| 0 | 100 | 0 | 100 | 0 |

| 2 | [Insert data] | [Insert data] | [Insert data] | [Insert data] |

| 4 | [Insert data] | [Insert data] | [Insert data] | [Insert data] |

| 8 | [Insert data] | [Insert data] | [Insert data] | [Insert data] |

| 24 | [Insert data] | [Insert data] | [Insert data] | [Insert data] |

| 48 | [Insert data] | [Insert data] | [Insert data] | [Insert data] |

Decision Framework for Solvent Selection

The final choice of solvent will depend on the specific application. The following decision tree illustrates the logical process for selecting the most appropriate solvent.

Sources

- 1. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]

- 3. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

Improving solubility of N-acetyl-2',2'-difluorodeoxycytidine in acetonitrile

Welcome to the technical support resource for N-acetyl-2',2'-difluorodeoxycytidine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for challenges related to the solubility of this compound in acetonitrile (ACN).

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl-2',2'-difluorodeoxycytidine and why is its solubility in acetonitrile a common concern?

N-acetyl-2',2'-difluorodeoxycytidine is the N4-acetylated derivative of Gemcitabine (2',2'-difluorodeoxycytidine), a potent nucleoside analog used in therapeutic research.[1][2] The addition of the acetyl group modifies the molecule's polarity, which can influence its solubility profile and interaction with other molecules.[3] Acetonitrile is a polar aprotic solvent widely used as a mobile phase in analytical techniques like HPLC and as a solvent in organic synthesis and pharmaceutical formulation.[4][5] Achieving a specific concentration in ACN is often critical for reaction stoichiometry, purification efficiency, and analytical accuracy.

Q2: I'm observing very low solubility of N-acetyl-2',2'-difluorodeoxycytidine in pure acetonitrile at room temperature. Is this expected?

Yes, this observation is not unusual. While acetonitrile is a polar solvent, nucleoside analogs like N-acetyl-2',2'-difluorodeoxycytidine possess a complex combination of polar (hydroxyl, amide, and carbonyl groups) and non-polar (pyrimidine ring) functionalities.[1][6] The strong intermolecular forces within the compound's crystal lattice (solute-solute interactions), including hydrogen bonding, require significant energy to overcome. The solute-solvent interactions between the compound and ACN alone may not be sufficient to readily break down this lattice, resulting in limited solubility.

Q3: What are the primary molecular factors limiting the solubility of this compound in acetonitrile?

Several factors contribute to the solubility challenge:

-

Crystal Lattice Energy: The solid-state crystalline form of the compound is stabilized by strong intermolecular forces. The energy required to disrupt this stable lattice is a primary barrier to dissolution.[7]

-

Hydrogen Bonding: The molecule has multiple hydrogen bond donors (-OH, -NH-) and acceptors (C=O, ring nitrogens). While ACN can act as a hydrogen bond acceptor, it is not a donor and is less effective at disrupting the robust hydrogen-bonding network of the solute compared to protic solvents.

-

Polarity Mismatch: Although both are considered polar, the specific nature of their polarities differs. ACN is aprotic, while the nucleoside analog has protic characteristics. This subtle mismatch can limit the favorability of solvation.[5]

Q4: What are the principal strategies I can employ to improve the solubility of N-acetyl-2',2'-difluorodeoxycytidine in ACN-based systems?

The most effective strategies involve altering the thermodynamics of the dissolution process. The primary approaches, which will be detailed in the troubleshooting guide below, are:

-

Temperature Adjustment: Increasing the system's temperature to enhance solubility.[8][9]

-

Co-Solvent Systems: Introducing a second, miscible solvent to modify the overall polarity and hydrogen-bonding characteristics of the solvent system.[10]

-

Use of Solubilizing Agents: For formulation development, incorporating small amounts of excipients or surfactants can significantly improve solubility.[11]

Troubleshooting Guide: Experimental Protocols

This section provides detailed, step-by-step methodologies to systematically address and overcome solubility issues.

Problem: My compound fails to dissolve to the desired concentration in pure ACN at ambient temperature.

Solution A: Systematic Temperature Optimization

Scientific Rationale: The dissolution of most solids is an endothermic process. By increasing the temperature, you supply the energy (enthalpy) needed to overcome the solute's crystal lattice energy. This increases the kinetic energy of both solute and solvent molecules, promoting more effective solvation.[8][9] Generally, the solubility of solids in liquid solvents increases with temperature.[12]

Experimental Protocol: Temperature-Solubility Profile

-

Preparation: Place a known mass of N-acetyl-2',2'-difluorodeoxycytidine into a sealed, stirrable vial (e.g., 50 mg in a 10 mL vial).

-

Initial Solvent Addition: Add a precise volume of HPLC-grade acetonitrile that is known not to fully dissolve the compound at room temperature (e.g., 1.0 mL).

-

Heating and Equilibration: Place the sealed vial on a calibrated, stirring hotplate. Increase the temperature in controlled increments (e.g., 10°C steps, starting from 25°C).

-

Observation: At each temperature step, allow the suspension to stir for 15-20 minutes to reach thermal equilibrium. Observe for complete dissolution.

-

Titration to Saturation: If the solid dissolves completely, cool the solution back to the set temperature and add a small, known additional mass of the compound (e.g., 5-10 mg). Repeat the equilibration process until a saturated solution (where a small amount of solid remains undissolved) is achieved.

-

Data Recording: The solubility at a given temperature is the total mass of solute dissolved in the final volume of solvent. Record your results in a table. Safety Note: Acetonitrile has a boiling point of approximately 81.6°C. Ensure experiments are conducted in a well-ventilated fume hood and that the sealed vial can withstand the modest pressure increase.[8]

Data Presentation: Solubility vs. Temperature

| Temperature (°C) | Mass of Solute (mg) | Volume of ACN (mL) | Solubility (mg/mL) | Observations |

| 25 | 50 | 1.0 | <50 | Solid remains |

| 35 | 50 | 1.0 | <50 | Solid remains |

| 45 | 58 | 1.0 | 58 | Fully dissolved |

| 55 | 67 | 1.0 | 67 | Fully dissolved |

| 65 | 75 | 1.0 | 75 | Fully dissolved |

Note: Data shown is for illustrative purposes only.

Problem: Temperature increase is insufficient or incompatible with my experimental workflow (e.g., temperature-sensitive reagents).

Solution B: Co-Solvent System Screening

Scientific Rationale: A co-solvent modifies the polarity, hydrogen-bonding capacity, and dielectric constant of the primary solvent. By creating a binary solvent system, you can fine-tune the solvent properties to be more favorable for the solute, thereby increasing solubility. This approach is a cornerstone of formulation development for poorly soluble drugs.[7][13]

dot

Caption: Workflow for Co-Solvent Selection and Optimization.

Experimental Protocol: Co-Solvent Screening

-

Co-Solvent Selection: Choose a set of co-solvents that are miscible with acetonitrile and have different properties. Good candidates include:

-

Polar Protic: Deionized Water, Methanol (MeOH), Ethanol (EtOH)

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

-

-

Prepare Binary Mixtures: For each selected co-solvent, prepare a series of binary mixtures with acetonitrile by volume (v/v). For example: 95:5, 90:10, 80:20, and 50:50 (ACN:Co-solvent).

-

Determine Isothermal Solubility:

-

Add an excess of N-acetyl-2',2'-difluorodeoxycytidine to a known volume (e.g., 1.0 mL) of each binary mixture in separate vials.

-